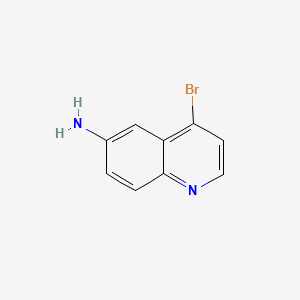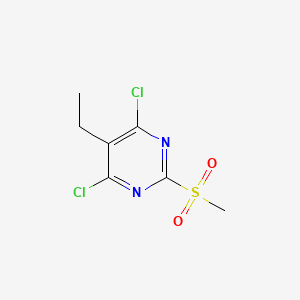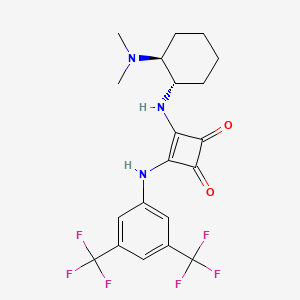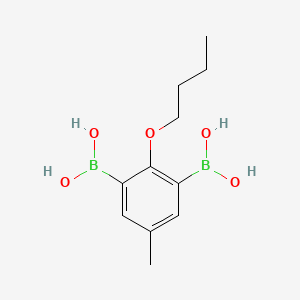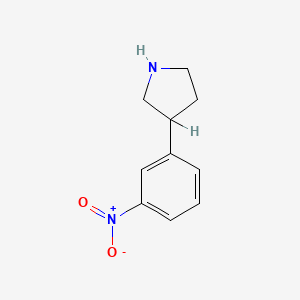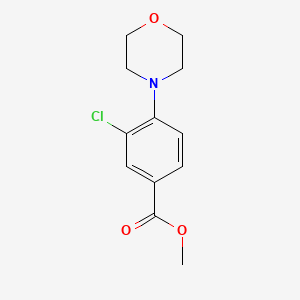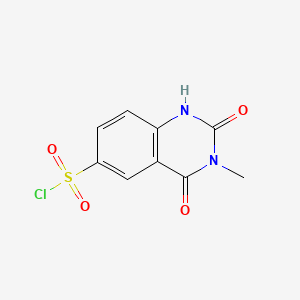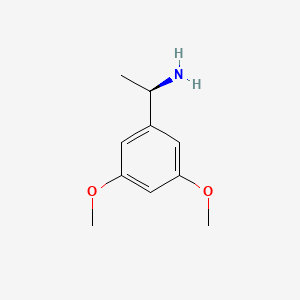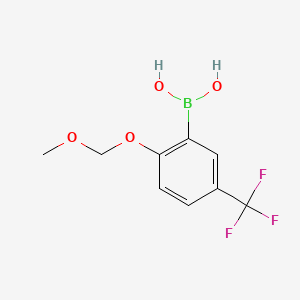
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H10BF3O4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid can be represented by the SMILES stringCOCOC1=CC=C(C(F)(F)F)C=C1B(O)O . This indicates that the molecule consists of a phenyl ring with a methoxymethoxy group and a trifluoromethyl group attached, along with a boronic acid group . Physical And Chemical Properties Analysis
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 249.98 . The compound has two hydrogen bond donors and six hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
- Dehydrative Amidation : 2,4-Bis(trifluoromethyl)phenylboronic acid, a compound related to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis. The ortho-substituent of the boronic acid plays a crucial role in this reaction (Wang, Lu, & Ishihara, 2018).
- Cross-Coupling Reactions : Phenylboronic acids, including variants with trifluoromethyl groups, are used in Suzuki and Sonogashira cross-coupling reactions. These reactions are fundamental in synthesizing complex organic molecules (Deschamps, Goff, Ricard, & Floch, 2007).
Material Science and Nanotechnology
- Supramolecular Assemblies : Phenylboronic acids are utilized in designing and synthesizing supramolecular assemblies due to their ability to form hydrogen bonds (Pedireddi & Seethalekshmi, 2004).
- Nanomaterials with Stimuli-Responsive Properties : Nanoparticles containing phenylboronic acid groups, similar in structure to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, exhibit unique sugar- and pH-responsive properties. These properties are significant in biomedical applications, such as drug delivery systems (Jin, Lv, Liu, Xu, & Ji, 2010).
Biomedical Applications
- Antimicrobial Activity : Compounds like 5-Trifluoromethyl-2-formyl phenylboronic acid show antimicrobial activity against various microorganisms, including Candida albicans and Escherichia coli. This suggests potential applications in developing new antibacterial agents (Adamczyk-Woźniak et al., 2020).
- Advanced Bio-Applications : Phenylboronic acid-decorated polymeric nanomaterials, closely related to 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid, are exploited for diagnostic and therapeutic applications. Their ability to form complexes with polyols, like sugar, offers a novel approach in drug delivery systems and biosensors (Lan & Guo, 2019).
Safety and Hazards
This compound is classified as a non-combustible solid . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-16-5-17-8-3-2-6(9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAJNPDIFPNNSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681880 |
Source


|
| Record name | [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1256355-54-0 |
Source


|
| Record name | Boronic acid, B-[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

